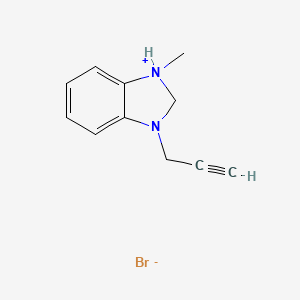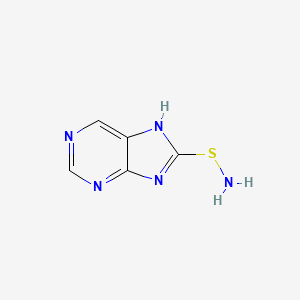
1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry. The structure of this compound includes a benzimidazole ring, which is a fused ring system containing both benzene and imidazole rings. The presence of the prop-2-yn-1-yl group adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves the alkylation of benzimidazole derivatives. One common method is the reaction of 1-methylbenzimidazole with propargyl bromide under basic conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Addition Reactions: The prop-2-yn-1-yl group can undergo addition reactions with electrophiles.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Addition Reactions: Electrophiles like halogens or hydrogen halides can react with the prop-2-yn-1-yl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce benzimidazole N-oxides .
Applications De Recherche Scientifique
1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as ionic liquids and polymers.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The prop-2-yn-1-yl group can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-(2-propyn-1-yl)-1H-imidazol-3-ium bromide: Similar structure but with an imidazole ring instead of a benzimidazole ring.
1-Methyl-3-propargylimidazolium bromide: Another imidazolium salt with a propargyl group.
3-Methyl-1-propargylimidazolium bromide: Similar to the above compounds but with different substitution patterns.
Uniqueness
1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is unique due to the presence of both the benzimidazole ring and the prop-2-yn-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
865540-57-4 |
|---|---|
Formule moléculaire |
C11H13BrN2 |
Poids moléculaire |
253.14 g/mol |
Nom IUPAC |
1-methyl-3-prop-2-ynyl-1,2-dihydrobenzimidazol-1-ium;bromide |
InChI |
InChI=1S/C11H12N2.BrH/c1-3-8-13-9-12(2)10-6-4-5-7-11(10)13;/h1,4-7H,8-9H2,2H3;1H |
Clé InChI |
XNTCTMWPBVRFMY-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CN(C2=CC=CC=C21)CC#C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
![2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14201161.png)





